molecular formula C20H22F3N3O4S B11151653 Ethyl 4-[({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)amino]piperidine-1-carboxylate

Ethyl 4-[({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B11151653
M. Wt: 457.5 g/mol
InChI Key: UPSSLXOWEFLMIP-UHFFFAOYSA-N
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Description

ETHYL 4-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-AMIDO}PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a trifluoromethoxy phenyl group, a thiazole ring, and a piperidine carboxylate moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-AMIDO}PIPERIDINE-1-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The trifluoromethoxy phenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole derivative with the piperidine carboxylate under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-AMIDO}PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others, allowing for structural modifications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of modified compounds with different functional groups.

Scientific Research Applications

ETHYL 4-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-AMIDO}PIPERIDINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-AMIDO}PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]THIAZOLE-5-CARBOXYLATE: This compound shares a similar core structure but lacks the piperidine amide moiety.

    BEROTRALSTAT: A trifluoromethyl group-containing drug with a different core structure but similar pharmacological properties.

Uniqueness

ETHYL 4-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-AMIDO}PIPERIDINE-1-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the thiazole and piperidine moieties contribute to its ability to interact with a wide range of molecular targets.

Properties

Molecular Formula

C20H22F3N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 4-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H22F3N3O4S/c1-3-29-19(28)26-10-8-14(9-11-26)24-17(27)16-12(2)31-18(25-16)13-4-6-15(7-5-13)30-20(21,22)23/h4-7,14H,3,8-11H2,1-2H3,(H,24,27)

InChI Key

UPSSLXOWEFLMIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(SC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C

Origin of Product

United States

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